5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar heterocyclic system with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been shown to possess various biological activities, indicating a broad spectrum of interactions with their targets .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been shown to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives, which share a similar structure, have been shown to possess various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Fluorination: Introduction of the fluorine atom at the 5-position of the benzene ring.
Methoxylation: Introduction of the methoxy group at the 2-position.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzene or oxadiazole rings.
Scientific Research Applications
5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the oxadiazole ring, which may affect its biological activity.
2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.
5-fluoro-2-methoxy-N-methylbenzenesulfonamide: Lacks the oxadiazole ring and has a different substitution pattern.
Uniqueness
The presence of both the fluorine atom and the oxadiazole ring in 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O4S/c1-7-14-11(19-15-7)6-13-20(16,17)10-5-8(12)3-4-9(10)18-2/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVXLKKSKIKVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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